molecular formula C13H16OS B12106398 2-[(2,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one

2-[(2,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one

Cat. No.: B12106398
M. Wt: 220.33 g/mol
InChI Key: LBLLHUKSGPDTMV-UHFFFAOYSA-N
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Description

2-[(2,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one is an organic compound characterized by a cyclopentanone ring substituted with a 2,4-dimethylphenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one typically involves the reaction of 2,4-dimethylthiophenol with cyclopentanone under controlled conditions. A common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiophenol, followed by nucleophilic substitution on the cyclopentanone.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient production.

Types of Reactions:

    Oxidation: The sulfur atom in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Cyclopentanol derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: 2-[(2,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural characteristics.

Mechanism of Action

The mechanism by which 2-[(2,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one exerts its effects depends on its interaction with molecular targets. For instance, if used in a biological context, it may interact with enzymes or receptors, altering their activity. The sulfur atom can form reversible covalent bonds with thiol groups in proteins, potentially modulating their function.

Comparison with Similar Compounds

  • 2-(2-Chlorophenyl)cyclopentan-1-one
  • 2-(4-Methylphenyl)cyclopentan-1-one

Comparison: 2-[(2,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one is unique due to the presence of both the dimethylphenyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may offer different pharmacokinetic properties or reactivity profiles, making it a valuable compound for specific applications.

This detailed overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a compound of interest for further research and development.

Properties

Molecular Formula

C13H16OS

Molecular Weight

220.33 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)sulfanylcyclopentan-1-one

InChI

InChI=1S/C13H16OS/c1-9-6-7-12(10(2)8-9)15-13-5-3-4-11(13)14/h6-8,13H,3-5H2,1-2H3

InChI Key

LBLLHUKSGPDTMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)SC2CCCC2=O)C

Origin of Product

United States

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